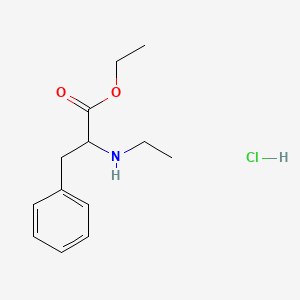

Ethyl 2-(ethylamino)-3-phenylpropanoate hydrochloride

Overview

Description

Scientific Research Applications

Antioxidant Activities of Phenylpropanoids

Phenylpropanoids, including hydroxycinnamates like ferulic, coumaric, caffeic, and sinapic acids and their derivatives, have been studied for their antioxidant activities. These compounds are widely distributed in plants and are found in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. The structural effects significantly influence their antioxidant potency, with caffeic acid showing the highest activity among the major hydroxycinnamates. The research emphasizes the potential health benefits and disease risk reduction associated with diets rich in hydroxycinnamates (Shahidi & Chandrasekara, 2010).

Chemical Recycling of Polyethylene Terephthalate (PET)

Research on the chemical recycling of PET, a common plastic material, highlights the scientific applications of chemical processes involving esterification and hydrolysis reactions. The study reviews various techniques for breaking down post-consumer PET into its monomers, such as terephthalic acid, which can then be repolymerized. This process demonstrates the application of chemical knowledge in addressing environmental challenges and promoting sustainability. Hydrolysis, either in alkaline or acidic conditions, and glycolysis are among the methods employed for PET recycling, contributing to the conservation of raw materials and energy (Karayannidis & Achilias, 2007).

Biodegradation of Gasoline Ether Oxygenates

The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, focusing on the microbial degradation pathways and the impact of co-contaminants. Microorganisms capable of degrading ETBE either aerobically, as a carbon and energy source, or via cometabolism, are crucial for mitigating pollution in affected environments. The review discusses the biochemical mechanisms involved in ETBE degradation, highlighting the role of specific enzymes and genetic markers. Understanding these processes is essential for developing bioremediation strategies to clean up contaminated sites (Thornton et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

ethyl 2-(ethylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRJMVICILVOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

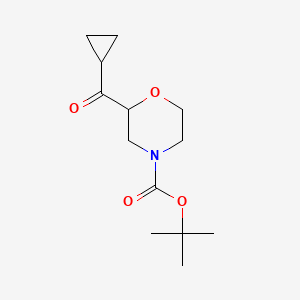

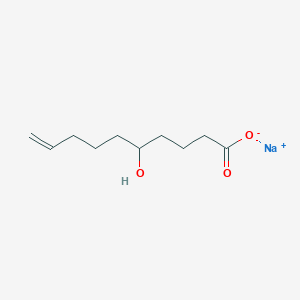

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)